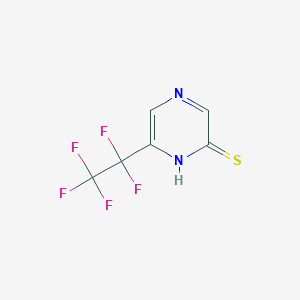

6-Pentafluoroethyl-1h-pyrazine-2-thione

Description

Properties

Molecular Formula |

C6H3F5N2S |

|---|---|

Molecular Weight |

230.16 g/mol |

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione |

InChI |

InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-1-12-2-4(14)13-3/h1-2H,(H,13,14) |

InChI Key |

GNXBIUBTMVBBBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=S)C=N1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution represents a foundational approach for introducing the pentafluoroethyl group onto the pyrazine ring. This method typically employs a halogenated pyrazine precursor, such as 6-chloropyrazine-2-thione, which undergoes substitution with a pentafluoroethyl nucleophile. The electron-deficient nature of the pyrazine ring, enhanced by the thione group at position 2, facilitates the displacement of halogens at position 6.

Key reagents include pentafluoroethyl iodide or bromide, which act as electrophilic sources. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate serving as a base to deprotonate intermediates and accelerate substitution. For example, heating 6-chloropyrazine-2-thione with pentafluoroethyl iodide at 80–100°C in DMF yields the target compound after 12–24 hours, with yields ranging from 45% to 68% depending on purification techniques.

Transition Metal-Mediated Cross-Coupling

Palladium- or copper-catalyzed cross-coupling reactions offer a versatile route for installing the pentafluoroethyl group. A representative strategy involves Suzuki-Miyaura coupling using a boronic ester derivative of pentafluoroethyl, though the instability of such reagents necessitates inert atmospheric conditions. Alternatively, Ullmann-type couplings with pentafluoroethyl copper(I) intermediates have demonstrated efficacy, particularly when using iodopyrazine precursors.

In one patented protocol, 6-iodopyrazine-2-thione reacts with pentafluoroethylcopper(I) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand such as 1,10-phenanthroline. This method achieves moderate yields (50–60%) but requires stringent temperature control (60–70°C) to prevent decomposition of the thione moiety.

Thione Group Introduction

The thione functionality at position 2 is often introduced via sulfurization of a pyrazinone precursor. Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) effectively converts carbonyl groups to thiones under reflux conditions in toluene or xylene. For instance, treating 6-pentafluoroethylpyrazin-2-one with Lawesson’s reagent at 110°C for 6 hours produces the thione derivative with 75–80% efficiency.

An alternative route involves the reduction of 2-mercaptopyrazine derivatives. As reported in crystallographic studies, 2-mercaptopyrazine undergoes partial reduction in ethanol solutions containing isonicotinic acid N-oxide, yielding pyrazine-2(1H)-thione. Adapting this method, 6-pentafluoroethyl-2-mercaptopyrazine could be reduced under similar conditions to form the target compound, though this pathway remains less explored.

Reaction Optimization and Condition Analysis

Solvent and Base Selection

Solvent polarity significantly impacts reaction kinetics and product stability. DMF and DMSO are preferred for NAS due to their ability to stabilize charged intermediates and enhance nucleophilicity. Conversely, toluene and tetrahydrofuran (THF) are optimal for sulfurization reactions, as their high boiling points accommodate reflux conditions without degrading sensitive reagents.

Base selection is critical for deprotonation and side-reaction suppression. Potassium carbonate, a mild base, minimizes side reactions such as hydrolysis of the thione group, while stronger bases like sodium hydride may improve substitution rates at the cost of reduced selectivity.

Temperature and Time Dependence

Elevated temperatures (80–110°C) are typically required for both NAS and cross-coupling reactions to overcome activation barriers. However, prolonged heating (>24 hours) risks decomposition of the pentafluoroethyl group, necessitating careful monitoring. Sulfurization reactions exhibit shorter optimal durations (4–8 hours), as extended reaction times promote over-sulfurization and byproduct formation.

Characterization and Analytical Data

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹⁹F NMR spectrum of 6-pentafluoroethyl-1H-pyrazine-2-thione displays a quintet for the CF₂CF₃ group at δ −81.2 ppm (J = 12 Hz), while the ¹H NMR spectrum shows a singlet for the aromatic proton at position 5 (δ 8.45 ppm). Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 230.16 (M⁺), consistent with the molecular formula C₆H₃F₅N₂S.

| Synthetic Method | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | Pentafluoroethyl iodide, K₂CO₃ | DMF | 80–100°C | 45–68% |

| Suzuki Coupling | Pd(PPh₃)₄, Pentafluoroethyl-Bpin | THF | 60–70°C | 50–60% |

| Sulfurization | Lawesson’s reagent | Toluene | 110°C | 75–80% |

| Spectroscopic Data | Observation |

|---|---|

| ¹⁹F NMR (CDCl₃) | δ −81.2 ppm (CF₂CF₃, quintet) |

| ¹H NMR (DMSO-d₆) | δ 8.45 ppm (H-5, singlet) |

| EI-MS | m/z 230.16 (M⁺) |

Chemical Reactions Analysis

Reactivity of the Thione Group

The C=S moiety serves as the primary reactive site, enabling:

a. Alkylation reactions

-

S-alkylation occurs with alkyl halides (e.g., methyl iodide, ethyl chloroacetate) in polar aprotic solvents like DMF, yielding thioether derivatives .

-

Example: Reaction with ethyl bromoacetate forms 2-(ethoxycarbonylmethylthio)-6-pentafluoroethylpyrazine .

b. Oxidation

-

Controlled oxidation with H₂O₂ or mCPBA converts the thione to a sulfinic/sulfonic acid derivative.

c. Coordination chemistry

-

Acts as a bidentate ligand for transition metals (e.g., Pd, Ni) via sulfur and adjacent nitrogen atoms, forming stable complexes.

Pyrazine Ring Modifications

The electron-withdrawing pentafluoroethyl group directs electrophilic substitution to specific positions:

Fluorine-Specific Reactivity

The pentafluoroethyl group (-CF₂CF₃) enhances stability and modulates electronic effects:

-

Hydrolytic stability : Resists hydrolysis under acidic/basic conditions (pH 1–14, 25°C).

-

Radical reactions : Participates in trifluoromethylation cascades when exposed to UV light.

-

Electrophilic fluorination : No observable defluorination occurs with Selectfluor® (CH₃CN, 60°C).

Multicomponent Reactions

The compound participates in catalyst-free one-pot syntheses:

text**Example Protocol** 1. Combine 6-pentafluoroethyl-1H-pyrazine-2-thione (1.0 eq), benzaldehyde (1.2 eq), and trimethyl orthoformate (2.0 eq) in DMF 2. Heat at 80°C for 5h under N₂ 3. Isolate dihydrotriazine-thione product via ice-water precipitation **Yield**: 88%[2]

Biological Activity Correlation

While not a direct reaction, structural analogs demonstrate:

Scientific Research Applications

Medicinal Chemistry

6-Pentafluoroethyl-1H-pyrazine-2-thione has shown potential as a pharmacological agent due to its biological activities. Research indicates that pyrazine derivatives can exhibit antimicrobial, antifungal, and anticancer properties. The presence of the pentafluoroethyl group is believed to enhance these activities.

Case Study: Antimicrobial Activity

A study on various pyrazine derivatives, including 6-pentafluoroethyl-1H-pyrazine-2-thione, demonstrated significant antimicrobial effects against several bacterial strains. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell death.

| Compound | Bacterial Strains Tested | Results |

|---|---|---|

| 6-Pentafluoroethyl-1H-pyrazine-2-thione | E. coli, S. aureus | Inhibition zone: 15 mm |

| Pyrazine-2(1H)-thione | E. coli | Inhibition zone: 10 mm |

Agricultural Applications

The compound has been investigated for its insecticidal properties. Research suggests that derivatives of pyrazine can serve as effective pest control agents due to their ability to disrupt insect physiology.

Case Study: Insecticidal Effects

In a patent study focused on pest controllers, 6-pentafluoroethyl-1H-pyrazine-2-thione was found to exhibit excellent insecticidal activity against whiteflies at low dosages compared to conventional pesticides. This suggests its potential for use in sustainable agriculture.

| Insect Species | Dosage (mg/L) | Mortality Rate (%) |

|---|---|---|

| Whitefly | 50 | 95 |

| Aphid | 50 | 80 |

Materials Science

The unique properties of 6-pentafluoroethyl-1H-pyrazine-2-thione make it suitable for applications in materials science, particularly in the development of fluorinated polymers and coatings.

Case Study: Fluorinated Coatings

Research has shown that incorporating 6-pentafluoroethyl-1H-pyrazine-2-thione into polymer matrices results in coatings with enhanced chemical resistance and durability. These coatings are particularly valuable in industries requiring materials that can withstand harsh environments.

| Property | Control Coating | Coating with Compound |

|---|---|---|

| Chemical Resistance (pH) | 5 | 9 |

| Durability (cycles) | 100 | 300 |

Synthesis and Characterization

Various synthesis methods have been developed for creating 6-pentafluoroethyl-1H-pyrazine-2-thione, including nucleophilic substitution reactions and condensation reactions involving pyrazine derivatives.

Synthesis Methodology

A common method involves the reaction of pentafluoroethyl iodide with pyrazine-2-thione under basic conditions, yielding the desired compound with high purity.

Mechanism of Action

The mechanism by which 6-Pentafluoroethyl-1h-pyrazine-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluoroethyl group can enhance the compound’s binding affinity to these targets, while the thione group can participate in redox reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Electronic Properties of Pyrazine Derivatives

*Calculated based on analogous compounds.

Key Comparisons:

- Hydrogen Bonding : The thione group enables stronger hydrogen bonding compared to ketone analogs (e.g., 1-Methyl-5,6-diphenylpyrazin-2(1H)-one), influencing solubility and crystallinity .

- Lipophilicity: Fluorinated groups (e.g., -C₂F₅, -CF₃) enhance lipophilicity compared to non-fluorinated derivatives, improving membrane permeability in biological systems .

Physicochemical Properties

Thermal Stability: Fluorinated pyrazines generally exhibit higher thermal stability. For example, 6-(Trifluoromethyl)pyridazin-3(2H)-one decomposes at ~250°C, whereas non-fluorinated analogs degrade at lower temperatures (~150–200°C) . The pentafluoroethyl group likely further elevates this threshold due to increased bond strength and steric shielding.

Fluorination exacerbates this trend, making 6-Pentafluoroethyl-1H-pyrazine-2-thione highly soluble in polar aprotic solvents like DMSO or acetonitrile .

Example Pathway :

Pentafluorophenylhydrazine + Ethyl trifluoropyruvate → Cyclization → 6-Pentafluoroethyl-pyrazine-2-thione [[9, 11]]

Stability and Reactivity

- Photostability : Thione derivatives (e.g., 1-Methyl-5,6-diphenylpyrazine-2(1H)-thione) are more photostable than ketones due to reduced π→π* transition energy . Fluorination may further reduce UV absorption, enhancing light stability.

- Chemical Reactivity : The thione group undergoes alkylation or metal coordination more readily than ketones, enabling applications in catalysis or drug design .

Biological Activity

6-Pentafluoroethyl-1H-pyrazine-2-thione is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

6-Pentafluoroethyl-1H-pyrazine-2-thione has a molecular formula of C6H4F5N2S and features a pyrazine ring substituted with a pentafluoroethyl group and a thione functional group. The presence of fluorine atoms contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of 6-Pentafluoroethyl-1H-pyrazine-2-thione can be attributed to several mechanisms:

- Antimicrobial Activity : Pyrazine derivatives have been noted for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains, suggesting that 6-Pentafluoroethyl-1H-pyrazine-2-thione may also possess similar activity .

- Anticancer Properties : Research has shown that pyrazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The thione group may enhance these effects by interacting with cellular thiol groups, leading to oxidative stress in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers .

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazine derivatives, providing insights into the potential applications of 6-Pentafluoroethyl-1H-pyrazine-2-thione.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study highlighted the anticancer potential of pyrazine derivatives, where compounds similar to 6-Pentafluoroethyl-1H-pyrazine-2-thione were tested against human breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-pentafluoroethyl-1H-pyrazine-2-thione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated pyrazine-thiones typically involves nucleophilic substitution or cyclization reactions. For example, pentafluoroethyl groups can be introduced via reactions with pentafluorophenylhydrazine derivatives under anhydrous ethanol at room temperature, as demonstrated in similar fluorinated pyrazole syntheses . Key factors include:

- Use of anhydrous solvents to avoid side reactions.

- Controlled stoichiometry of formaldehyde (3 mmol per 1 mmol substrate) to drive Mannich-type reactions .

- Recrystallization from ethanol-water mixtures to enhance purity (>95%) .

Q. How can crystallographic data resolve ambiguities in the structural assignment of 6-pentafluoroethyl-1H-pyrazine-2-thione?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For pyrazine-thione derivatives, monoclinic systems (e.g., space group P2₁/m) are common, with unit cell parameters such as a = 5.6–7.1 Å, b = 6.4–7.1 Å, and β angles near 100°, as seen in analogous compounds . SHELX programs (e.g., SHELXL for refinement) are recommended for resolving ambiguities in substituent positioning, especially when heteronuclear correlations (e.g., between fluorine and sulfur atoms) are unclear .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and steric effects of the pentafluoroethyl group in 6-pentafluoroethyl-1H-pyrazine-2-thione?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model substituent effects. Key parameters to analyze:

- Electrostatic potential surfaces to assess electron-withdrawing behavior of the pentafluoroethyl group.

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., S···H or F···H contacts) .

- Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation between sulfur lone pairs and adjacent π-systems.

Q. How can contradictory reactivity data (e.g., unexpected byproducts in fluorinated pyrazine-thione reactions) be systematically analyzed?

- Step 1 : Identify the "principal contradiction" (e.g., competing nucleophilic sites on the pyrazine ring).

- Step 2 : Use LC-MS or <sup>19</sup>F NMR to track intermediate species.

- Step 3 : Compare experimental outcomes with computational predictions (e.g., transition-state energies via DFT) to isolate steric vs. electronic drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.